N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substitution pattern.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-18(25,13-5-3-2-4-6-13)11-21-16(23)17(24)22-15-9-14(19)8-7-12(15)10-20/h2-9,25H,11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKRTGIXPSMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Chloro-substituted phenyl ring
- Cyano group
- Oxalamide functional group
- Hydroxy-phenylpropyl moiety
These components contribute to its diverse chemical reactivity and biological interactions, making it a subject of interest in various fields, including drug development and materials science.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
- Substitution reaction : The introduction of the 5-chloro-2-cyanophenyl group is performed using a suitable halogenated precursor.
- Attachment of the hydroxy-phenylpropyl group : This step often involves nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and cyano enhances its binding affinity, which may lead to:
- Enzyme inhibition : Particularly kinases involved in cell cycle regulation.
- Antiparasitic properties : Indicating potential use in treating parasitic infections.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving related compounds showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin against various bacterial strains .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, it has been observed to inhibit specific kinases, which are crucial for regulating cellular processes. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics .
Case Studies and Research Findings
Comparison with Similar Compounds
N1-(2,4-dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
- Substituents : Electron-donating methoxy groups (N1) and a pyridylethyl moiety (N2).
N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)
N1-(2-methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)
- Substituents : Methoxy and methyl groups (N1) and a methyl-substituted pyridyl group (N2).
- Safety: Assigned a NOEL of 100 mg/kg body weight/day by extrapolation from structural analogues, emphasizing the conservative safety assessment for methyl/pyridyl derivatives .
Key Comparative Data
*Inferred from structural similarity to No. 1768 and No. 1769 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
